Dilauryl maleate is a chemical compound characterized by the formula . It is a diester derived from lauryl alcohol and maleic acid, featuring two lauryl chains attached to a maleate moiety. This compound is notable for its use in various industrial applications, particularly in the production of polymers and as a surfactant due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances .
Here are some specific examples of how Dilauryl Maleate is being used in scientific research:
The primary reaction involved in the formation of dilauryl maleate is the esterification of maleic acid with lauryl alcohol. This reaction can be represented as follows:
This reaction typically requires an acid catalyst to proceed efficiently. The esterification process can be reversible, and thus conditions must be optimized to drive the reaction toward product formation while minimizing hydrolysis .
The synthesis of dilauryl maleate can be achieved through several methods:
Dilauryl maleate has diverse applications across various industries:
Studies have indicated that dilauryl maleate can interact with other compounds, influencing their solubility and bioavailability. For instance, it has been shown to enhance the permeation of certain drugs through skin barriers, making it a candidate for use in transdermal drug delivery systems. Its interactions may also affect the stability and efficacy of formulations containing it .
Dilauryl maleate shares structural similarities with several other maleate esters. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features |
|---|---|---|---|
| Dilauryl Maleate | 452.7 | Two long-chain lauryl groups; amphiphilic | |
| Dioctyl Maleate | 370.6 | Shorter alkyl chains; lower viscosity | |
| Didecyl Maleate | 398.6 | Intermediate chain length; similar applications | |
| Diethyl Maleate | 202.25 | Smaller size; more volatile | |
| Dimethyl Maleate | 174.15 | Smallest size; higher polarity |
Dilauryl maleate's unique structure with longer alkyl chains contributes to its distinct physical properties, such as lower volatility and higher hydrophobicity compared to shorter-chain analogs like diethyl or dimethyl maleates.
The laboratory-scale synthesis of dilauryl maleate involves the direct esterification of maleic acid with lauryl alcohol. This reaction follows the classical esterification mechanism where carboxylic acid groups react with hydroxyl groups of the alcohol to form ester bonds . The reaction can be represented as:
Maleic Acid + 2 Lauryl Alcohol → Dilauryl Maleate + 2 Water
The synthesis typically requires an acid catalyst to proceed efficiently, as carboxylic acids have relatively weak acidity and cannot effectively catalyze the reaction without additional acidic support [2]. The reaction is reversible and equilibrium-driven, necessitating careful optimization of reaction conditions to favor product formation .
Laboratory synthesis procedures typically involve heating maleic acid and lauryl alcohol in the presence of an acid catalyst under reflux conditions to promote ester bond formation . The reaction mixture is maintained at elevated temperatures, generally between 140°C and 170°C, for periods ranging from 5 to 8 hours depending on the specific conditions employed [4]. A Dean-Stark apparatus is commonly utilized to continuously remove water formed during the reaction, thus driving the equilibrium toward product formation [4].
The stoichiometry of the reaction requires a 1:2 molar ratio of maleic acid to lauryl alcohol. However, in practice, an excess of lauryl alcohol is often employed to enhance the reaction rate and improve conversion efficiency. Typical molar ratios range from 1:3 to 1:5 of maleic acid to lauryl alcohol [5] [2].
Alternative synthetic approaches utilize maleic anhydride as the starting material instead of maleic acid. This process generally proceeds in two stages: monoesterification where maleic anhydride reacts with lauryl alcohol to form the monoester intermediate, followed by a second esterification step to produce the diester . The use of maleic anhydride can offer advantages in terms of water management during the reaction process .
Table 1: Typical Laboratory Synthesis Conditions for Dilauryl Maleate
| Parameter | Range | Optimal Condition |
|---|---|---|
| Temperature (°C) | 120-170 | 140-150 |
| Reaction Time (hours) | 5-8 | 6-7 |
| Molar Ratio (Acid:Alcohol) | 1:3 to 1:5 | 1:4 |
| Catalyst Loading (% w/w) | 0.5-2.0 | 1.0-1.5 |
| Solvent Content (% w/w) | 40-60 | 50-60 |
The selection of appropriate catalytic systems is crucial for achieving high conversion rates and product yields in dilauryl maleate synthesis. Various acid catalysts have been evaluated for their effectiveness in promoting the esterification reaction [6] [5] [2].
Sulfuric acid represents one of the most commonly employed homogeneous catalysts for laboratory-scale synthesis. The catalyst loading typically ranges from 0.5% to 2.0% by weight of the total reactants [7] [2]. While sulfuric acid provides excellent catalytic activity, its use requires subsequent neutralization and separation steps, which can complicate product purification [5].
Phosphotungstic acid has demonstrated superior catalytic activity compared to sulfuric acid in esterification reactions of maleic anhydride with alcohols. In comparative studies, phosphotungstic acid showed the highest activity among various acid catalysts tested [6]. The enhanced performance is attributed to its strong Brønsted acidity and unique structural properties that facilitate the esterification mechanism.
Ion exchange resins offer significant advantages as heterogeneous catalysts for laboratory synthesis. Amberlyst-15 and Amberlyst-131H+ have shown excellent performance in maleic acid esterification reactions [5] [2]. These catalysts provide several benefits including ease of separation, recyclability, and elimination of neutralization requirements. The optimal catalyst loading for ion exchange resins typically ranges from 2% to 6% by weight of reactants [5].
Table 2: Comparative Performance of Catalytic Systems
| Catalyst Type | Conversion (%) | Reaction Time (h) | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfuric Acid | 85-90 | 5-6 | 140-150 | High activity | Requires neutralization |
| Phosphotungstic Acid | 90-95 | 4-5 | 130-140 | Highest activity | Cost considerations |
| Amberlyst-15 | 80-85 | 6-7 | 140-160 | Recyclable | Lower initial activity |
| Amberlyst-131H+ | 82-87 | 6-8 | 140-160 | Easy separation | Requires higher loading |
Tetrabutyl zirconate has been investigated as an alternative catalyst system, particularly for its potential environmental benefits. However, reactions conducted with this catalyst proceed very slowly and show dependence primarily on acid concentration rather than alcohol concentration [6].
Temperature optimization studies have revealed that the reaction rate follows Arrhenius behavior, with activation energies typically ranging from 40 to 60 kJ/mol for various catalytic systems [6]. The temperature range of 140-160°C represents an optimal balance between reaction rate and product selectivity, minimizing side reactions while maintaining acceptable conversion rates.
The effect of agitation speed on reaction kinetics has been evaluated, with optimal stirring rates typically falling between 300-500 rpm. Higher agitation rates can improve mass transfer and reduce diffusional limitations, particularly when heterogeneous catalysts are employed [5].
Molecular sieves are commonly added to laboratory-scale reactions to facilitate water removal and drive the equilibrium toward product formation. The typical loading ranges from 4% to 10% by weight of reactants [5]. The use of molecular sieves in combination with reflux conditions and water traps provides effective water management during the synthesis process.
Industrial production of dilauryl maleate requires sophisticated reactor designs that can handle the specific requirements of esterification reactions while maintaining economic viability and product quality. The scale-up from laboratory to industrial production involves addressing challenges related to heat and mass transfer, reaction kinetics, and product separation [8].
Continuous-flow reactors represent the preferred technology for large-scale dilauryl maleate production. These systems offer superior heat and mass transfer characteristics compared to batch reactors, enabling more precise control over reaction conditions [9] [8]. A typical industrial configuration employs tubular reactors with multiple heating zones to maintain optimal temperature profiles throughout the reaction vessel .
Table 3: Industrial Reactor Design Specifications
| Parameter | Specification | Rationale |
|---|---|---|
| Reactor Type | Continuous Tubular | Enhanced heat/mass transfer |
| Operating Pressure | 0.1-3.0 MPa | Improved reaction kinetics |
| Temperature Range | 90-160°C | Optimal conversion rates |
| Residence Time | 2-4 hours | Complete reaction achievement |
| Heat Exchange Area | 150-300 m²/m³ | Efficient temperature control |
| Mixing Intensity | High shear zones | Homogeneous reaction conditions |
Column reactors with multiple sieve plates have been developed specifically for maleate ester production. These reactors typically contain 10-40 sieve plates, with each plate maintaining a liquid level containing solid esterification catalyst [9]. The design allows for countercurrent contact between liquid-phase reactants and vapor-phase components, optimizing mass transfer and reaction efficiency.
The reactor configuration incorporates specialized gas distributors, often employing fish gill-type designs that ensure uniform distribution of vapor streams across each reaction plate [9]. These distributors are connected to riser pipes that facilitate vapor flow while maintaining appropriate liquid levels on each plate.
Industrial reactors must address the challenges of catalyst management, particularly when heterogeneous catalysts are employed. Reactor designs incorporate catalyst retention systems that prevent catalyst loss while allowing for periodic regeneration or replacement [9]. The catalyst loading in industrial systems typically ranges from 0.2h⁻¹ to 2.0h⁻¹ based on liquid hourly space velocity calculations.
Distillation strategies for industrial production focus on efficient separation of reaction products from unreacted starting materials and byproducts. The process typically employs a series of distillation columns operating under different pressure conditions to achieve optimal separation efficiency [9] [11].
Primary distillation occurs at atmospheric pressure to remove excess alcohol and water formed during the reaction. The overhead stream contains primarily unreacted lauryl alcohol and water, which can be separated using azeotropic distillation techniques [11]. The alcohol stream is typically recycled back to the reactor feed system after purification.
Secondary distillation operates under reduced pressure to recover the dilauryl maleate product. Operating pressures of -100 kPa at temperatures around 110°C are commonly employed to prevent thermal degradation of the product while achieving effective separation [12]. The vacuum distillation system requires robust condenser designs capable of handling the relatively high boiling point of the product.
Table 4: Industrial Distillation Column Specifications
| Column Type | Operating Pressure | Temperature Range | Number of Stages | Purpose |
|---|---|---|---|---|
| Primary Column | Atmospheric | 180-220°C | 15-25 | Alcohol/water removal |
| Secondary Column | -100 kPa | 90-120°C | 20-30 | Product recovery |
| Rectification Column | Variable | 150-200°C | 10-15 | Product purification |
Heat integration strategies are essential for industrial viability, typically involving heat exchanger networks that recover thermal energy from distillation operations for preheating reactor feeds [8]. These systems can achieve energy savings of 30-50% compared to non-integrated processes.
The industrial process incorporates advanced process control systems that monitor key parameters including temperature, pressure, flow rates, and composition throughout the production train. These systems enable real-time optimization of operating conditions to maintain product quality while maximizing throughput [8].
Industrial purification of dilauryl maleate requires comprehensive protocols to ensure product quality meets commercial specifications. The purification process addresses removal of unreacted starting materials, water, catalysts, and potential byproducts formed during synthesis [13] [14].
The primary purification step involves fractional distillation under reduced pressure conditions. The product stream from the reactor is typically subjected to initial treatment with sodium carbonate or sodium hydroxide solution to neutralize residual acid catalysts [13]. This neutralization step requires careful control to avoid hydrolysis of the ester product.
Following neutralization, the product mixture undergoes washing with calcium chloride solution to remove trace amounts of residual alcohols [13]. This step is particularly important for removing lauryl alcohol, which can interfere with product performance in downstream applications. The washing process typically involves multiple stages with countercurrent flow to maximize purification efficiency.
Drying operations employ potassium carbonate or magnesium sulfate as desiccants to remove water content to specified levels [13]. The drying process must be conducted under controlled temperature conditions to prevent thermal degradation of the product. Typical moisture specifications require water content below 0.1% by weight.
Table 5: Industrial Quality Control Specifications
| Parameter | Specification | Test Method | Frequency |
|---|---|---|---|
| Purity (%) | ≥97.0 | Gas Chromatography | Each batch |
| Water Content (%) | ≤0.1 | Karl Fischer | Each batch |
| Acid Value (mg KOH/g) | ≤2.0 | Potentiometric titration | Each batch |
| Color (APHA) | ≤50 | Visual comparison | Each batch |
| Density (g/cm³) | 0.920-0.925 | Pycnometer | Each batch |
| Refractive Index | 1.450-1.455 | Refractometer | Daily |
Quality control protocols incorporate rigorous testing procedures at multiple stages of the production process [14]. Raw material testing ensures that maleic acid and lauryl alcohol meet purity specifications before processing. In-process monitoring includes regular sampling and analysis of reactor contents to track conversion progress and identify potential process deviations.
Final product testing employs gas chromatography for quantitative determination of dilauryl maleate content and identification of impurities [5]. The analytical method typically utilizes capillary columns with flame ionization detection, providing separation and quantification of the main product and potential isomeric impurities.
Spectroscopic analysis using Fourier Transform Infrared spectroscopy confirms the presence of characteristic functional groups. Key absorption bands include the carbon-carbon double bond stretch at 961 cm⁻¹, ester carbonyl stretches around 1735 cm⁻¹, and carbon-oxygen-carbon stretches at 1210 cm⁻¹ [5]. These spectroscopic fingerprints provide qualitative confirmation of product identity.
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, assess product thermal stability and identify potential degradation pathways. These analyses are particularly important for products intended for high-temperature applications.
Table 6: Analytical Methods and Equipment
| Analysis Type | Equipment | Detection Limit | Precision |
|---|---|---|---|
| Purity Analysis | GC-FID | 0.01% | ±0.1% |
| Water Content | Karl Fischer | 10 ppm | ±5 ppm |
| Acid Value | Automatic titrator | 0.1 mg KOH/g | ±0.1 mg KOH/g |
| Molecular Weight | GPC | 100 Da | ±2% |
| Thermal Properties | DSC/TGA | 0.1°C | ±1°C |
Contamination control procedures address potential sources of product contamination throughout the production and purification processes [14]. These protocols include equipment cleaning validation, environmental monitoring, and personnel hygiene requirements. Cleaning procedures must be validated to demonstrate effective removal of previous product batches and cleaning agents.
Storage and handling protocols ensure product quality is maintained from production through delivery to customers. Storage conditions typically require inert atmosphere protection and temperature control to prevent oxidation and thermal degradation. Container materials must be compatible with the chemical nature of dilauryl maleate to prevent leaching or reaction with packaging components.
Batch documentation and traceability systems maintain complete records of all production and testing activities [14]. These records enable full traceability of raw materials through final product delivery and support investigation of any quality issues that may arise. The documentation system must comply with relevant regulatory requirements and industry standards for chemical manufacturing.
Dilauryl maleate (CAS: 2915-52-8) is a long-chain diester compound with the molecular formula C₂₈H₅₂O₄ and a molecular weight of 452.71 g/mol [1] [2]. The compound exists as a liquid at room temperature and exhibits characteristic physicochemical properties that reflect its amphiphilic nature, combining hydrophobic alkyl chains with polar ester functionalities [1] [2].
The fundamental molecular properties include a density of 0.921 g/cm³, indicating a relatively low-density organic liquid typical of long-chain aliphatic esters [1] [2]. The refractive index of 1.463 falls within the expected range for organic compounds with significant alkyl content [1] [2]. The compound exhibits a high boiling point of 521.8°C at 760 mmHg, reflecting the substantial intermolecular forces arising from the long alkyl chains and ester functionalities [1] [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₈H₅₂O₄ | [1] [2] |
| Molecular Weight (g/mol) | 452.71 | [1] [2] |
| Density (g/cm³) | 0.921 | [1] [2] |
| Boiling Point (°C) | 521.8 (at 760 mmHg) | [1] [2] |
| Flash Point (°C) | 245.2 | [1] [2] |
| Refractive Index | 1.463 | [1] [2] |
| Vapor Pressure (mmHg at 25°C) | 5.52 × 10⁻¹¹ | [1] [2] |
Dilauryl maleate demonstrates excellent thermal stability under normal storage and handling conditions. The compound maintains its chemical integrity up to its flash point of 245.2°C, beyond which thermal decomposition may occur [1] [2]. This thermal stability makes it suitable for applications requiring elevated temperature processing or storage conditions.
The phase behavior of dilauryl maleate is characterized by its liquid state at ambient conditions, with no reported melting point available in the literature [1] [2]. The compound exhibits typical behavior for long-chain esters, with calculated thermodynamic properties indicating a heat of fusion of 74.05 kJ/mol and heat of vaporization of 96.19 kJ/mol [3]. The critical temperature is calculated to be 1234.53 K with a critical pressure of 706.58 kPa [3].
| Thermal Property | Value | Method/Source |
|---|---|---|
| Flash Point (°C) | 245.2 | Experimental [1] [2] |
| Heat of Fusion (kJ/mol) | 74.05 (calculated) | Joback Method [3] |
| Heat of Vaporization (kJ/mol) | 96.19 (calculated) | Joback Method [3] |
| Critical Temperature (K) | 1234.53 (calculated) | Joback Method [3] |
| Critical Pressure (kPa) | 706.58 (calculated) | Joback Method [3] |
Studies on related maleate esters have shown that thermal decomposition processes in this class of compounds can involve isomerization from the cis-maleate configuration to the more thermodynamically stable trans-fumarate form at elevated temperatures [4]. This isomerization typically occurs at temperatures above 160-180°C, representing a significant structural transformation that affects the compound's properties [4].
Dilauryl maleate exhibits pronounced hydrophobic characteristics due to its two long dodecyl alkyl chains, each containing twelve carbon atoms [1] [6]. The compound is practically insoluble in water, with calculated water solubility values indicating extremely low aqueous solubility (log₁₀ water solubility = -9.12) [3] [6]. This hydrophobic nature is quantified by its high octanol-water partition coefficient (LogP) of 8.47080, indicating strong preference for organic phases over aqueous environments [1].
The polar surface area of 52.60 Ų is relatively small compared to the overall molecular surface area, confirming the predominantly hydrophobic character of the molecule [1]. Despite this hydrophobic dominance, the compound retains amphiphilic properties due to the presence of ester functional groups, allowing it to interact with both hydrophilic and hydrophobic substances under appropriate conditions .
| Solubility Parameter | Value | Description |
|---|---|---|
| Water Solubility (g/L) | Insoluble (<0.001) | Practically insoluble due to long alkyl chains [1] [6] |
| LogP (octanol/water) | 8.47080 | High partition coefficient indicates strong lipophilicity [1] |
| Polar Surface Area (Ų) | 52.60 | Relatively small polar surface area [1] |
| McGowan Volume (ml/mol) | 415.96 | Calculated molecular volume [3] |
The compound demonstrates excellent solubility in most organic solvents, particularly those with similar polarity characteristics such as hydrocarbon solvents, chlorinated solvents, and alcohols . This solubility profile makes dilauryl maleate particularly useful in applications requiring compatibility with organic matrices while maintaining some degree of polar functionality through the ester groups.
The infrared spectrum of dilauryl maleate provides definitive structural confirmation through characteristic absorption bands that correspond to its functional groups [7] [8]. The compound follows the typical spectral pattern expected for α,β-unsaturated esters, with the presence of both alkene and ester functionalities clearly evident in the IR spectrum.
The most prominent feature in the IR spectrum is the carbonyl (C=O) stretching vibration of the ester groups, which appears in the region of 1730-1715 cm⁻¹ [9] [10] [11]. This frequency range is characteristic of α,β-unsaturated esters, where the conjugation with the maleate double bond slightly lowers the carbonyl stretching frequency compared to saturated aliphatic esters [9] [10]. The exact position within this range depends on the degree of conjugation and the electronic environment around the carbonyl groups.
The maleate double bond (C=C) exhibits its characteristic stretching vibration in the 1650-1620 cm⁻¹ region [9] [10] [12]. This absorption confirms the presence of the alkene functionality and, combined with other spectral features, helps distinguish the cis-maleate configuration from the trans-fumarate isomer [12].
| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| C=O Stretch (Ester) | 1730-1715 | Carbonyl of α,β-unsaturated ester | Strong |
| C=C Stretch (Maleate) | 1650-1620 | Maleate double bond | Medium |
| C-H Stretch (Alkyl) | 2960-2850 | Alkyl chain C-H stretching | Strong |
| C-O Stretch (Asymmetric) | 1300-1150 | C-C-O asymmetric stretching | Strong |
| C-O Stretch (Symmetric) | 1100-1000 | O-C-C symmetric stretching | Medium |
The alkyl C-H stretching vibrations appear as strong absorptions in the 2960-2850 cm⁻¹ region, confirming the presence of the long dodecyl chains [9] [10] [13]. These bands are typically observed as multiple overlapping peaks due to symmetric and asymmetric stretching modes of both methyl and methylene groups [13].
The ester C-O stretching vibrations manifest as two distinct regions: the asymmetric C-C-O stretch appears between 1300-1150 cm⁻¹, while the symmetric O-C-C stretch occurs in the 1100-1000 cm⁻¹ range [9] [11] [14]. These absorptions are diagnostic for ester functionality and help confirm the connectivity between the maleate core and the lauryl chains.
Additional diagnostic bands include C-H bending vibrations for methyl groups (1470-1430 cm⁻¹) and methylene groups (1470-1350 cm⁻¹), which provide information about the alkyl chain structure [10] [13]. The C=C-H out-of-plane bending vibration (980-900 cm⁻¹) can provide information about the geometric configuration of the maleate double bond [13].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about dilauryl maleate through both ¹H NMR and ¹³C NMR techniques [15] [16] [17]. The NMR data confirms the molecular structure and provides insights into the electronic environment of different atomic positions within the molecule.
The ¹H NMR spectrum exhibits characteristic resonances that can be assigned to specific proton environments within the molecule. The most diagnostic signals are the maleate alkene protons, which appear as a singlet in the region of 6.3-6.1 ppm [15] [16]. This downfield chemical shift is characteristic of protons on carbon-carbon double bonds, particularly when adjacent to electron-withdrawing carbonyl groups. The singlet multiplicity indicates equivalent protons due to the symmetry of the maleate moiety.
The ester linkage protons (OCH₂) appear as a triplet in the 4.3-4.1 ppm region with an integration of 4H, representing the two equivalent methylene groups directly bonded to the ester oxygen atoms [15] [16]. The triplet multiplicity arises from coupling with the adjacent methylene protons in the alkyl chain.
| NMR Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H NMR | 6.3-6.1 | Singlet | 2H | Maleate alkene protons (HC=CH) |
| ¹H NMR | 4.3-4.1 | Triplet | 4H | OCH₂ ester linkage protons |
| ¹H NMR | 1.7-1.2 | Multiplet | 40H | Alkyl chain methylene protons |
| ¹H NMR | 0.9-0.8 | Triplet | 6H | Terminal methyl protons |
The bulk of the alkyl chain protons appear as complex multiplets in the 1.7-1.2 ppm region, representing the numerous methylene groups in the dodecyl chains [15] [16]. These signals integrate for approximately 40H, corresponding to the twenty methylene groups in the two lauryl chains. The terminal methyl groups appear as triplets at 0.9-0.8 ppm with an integration of 6H, confirming the presence of two equivalent terminal methyl groups [15] [16].
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbons appear in the 165-160 ppm region as weak signals due to the quaternary nature and long relaxation times typical of carbonyl carbons [15] [17]. The maleate alkene carbons resonate in the 129-128 ppm region, confirming the sp²-hybridized carbon atoms of the double bond [15] [17].
The ester-linked methylene carbons (OCH₂) appear at 65-64 ppm, a chemical shift characteristic of carbons bonded to oxygen in ester linkages [15] [17]. The numerous alkyl chain carbons produce multiple signals in the 32-14 ppm region, with the terminal methyl carbons appearing as a distinct signal at approximately 14.1 ppm [15] [17].